molecular formula C23H24N2O4S2 B2414257 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide CAS No. 951519-52-1

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Cat. No.: B2414257
CAS No.: 951519-52-1
M. Wt: 456.58
InChI Key: BSNSCTFAFQVOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar oxidative coupling methods. The process involves the use of readily available low-cost commodity chemicals, making it economically viable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO), reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-benzothiazolesulfenamide
  • 1,2-bis(phenylsulfonyl)indole
  • tert-butanesulfinamide

Uniqueness

Compared to these similar compounds, 2-phenyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide stands out due to its unique tetrahydroquinoline structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in the fields of drug design and material science .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-14-13-20-10-7-16-25(23(20)18-21)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNSCTFAFQVOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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